(R)-3-Amino-2-(4-methylbenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(4-methylbenzyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. The compound is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with a methyl group at the para position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-methylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine, can be employed . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(4-methylbenzyl)propanoic acid often involves large-scale synthesis using automated reactors. The process may include steps such as the preparation of intermediates, purification through crystallization, and final product isolation using techniques like chromatography. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-methylbenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(4-methylbenzyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can engage in hydrophobic interactions, stabilizing the compound within the active site of enzymes. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-((4-methylbenzyl)thio)propanoic acid
- (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
- 3-Amino-2-(4-methylbenzyl)propanoic acid
Uniqueness
®-3-Amino-2-(4-methylbenzyl)propanoic acid is unique due to its specific chiral configuration and the presence of a methyl-substituted benzyl group This configuration imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
VAVGSOFCGOOZRH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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